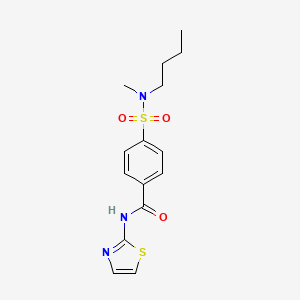

4-(N-butyl-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(N-butyl-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide, also known as BMTB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BMTB belongs to the class of sulfonamide derivatives and has been shown to possess various biochemical and physiological effects.

Applications De Recherche Scientifique

Supramolecular Gelators

A study explored the synthesis and characterization of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. These compounds, including variations of the 4-(N-butyl-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide structure, were examined for their ability to form gels with different solvents. Interestingly, certain derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures, highlighting their potential in creating stable supramolecular assemblies. This gelation was attributed to π-π interactions, cyclic N–H⋯N, and S⋯O interactions, demonstrating their applicability in materials science for designing novel gelators with specific properties (Yadav & Ballabh, 2020).

Anticancer Activity

Another research focus is the design and synthesis of N-(thiazol-2-yl)benzamide derivatives for anticancer applications. Compounds with this core structure were evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The derivatives showed moderate to excellent anticancer activities, with some surpassing the efficacy of the reference drug, etoposide. This indicates the potential of these compounds in developing new anticancer therapies, underscoring the significance of the structural motif in pharmacological research (Ravinaik et al., 2021).

Antimicrobial and Antifungal Action

Research has also extended to evaluating the antimicrobial and antifungal activities of derivatives containing the this compound scaffold. One study synthesized a range of sulfonyl-substituted nitrogen-containing heterocyclic systems, assessing their effectiveness against Gram-positive and Gram-negative bacteria, as well as Candida albicans. Findings revealed promising antimicrobial and antifungal properties, suggesting the potential of these compounds in addressing resistant microbial strains (Sych et al., 2019).

Antifungal Agents

Furthermore, the synthesis of new thiazole derivatives for potential antifungal use has been investigated. Derivatives were prepared and screened for antifungal activity, showcasing the versatility of the N-(thiazol-2-yl)benzamide backbone in generating compounds with potential applications in combating fungal infections (Narayana et al., 2004).

Mécanisme D'action

Target of Action

It is classified as a sulfonamide , a group of compounds known for their antibacterial properties. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria .

Mode of Action

While the specific interaction of this compound with its targets is not detailed in the available resources, we can infer from the general mode of action of sulfonamides. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase. They competitively inhibit this enzyme, preventing the synthesis of dihydrofolic acid, a precursor of folic acid . This inhibition disrupts bacterial growth and replication.

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria. By inhibiting dihydropteroate synthase, it prevents the conversion of PABA to dihydrofolic acid. This disruption starves the bacteria of folic acid, a vital cofactor for the synthesis of nucleic acids and amino acids, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides generally have good oral absorption, wide distribution in the body, are metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. By disrupting the synthesis of folic acid, the compound deprives bacteria of essential components for their metabolic processes, leading to their eventual death .

Propriétés

IUPAC Name |

4-[butyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-3-4-10-18(2)23(20,21)13-7-5-12(6-8-13)14(19)17-15-16-9-11-22-15/h5-9,11H,3-4,10H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOLMVBCLYKPTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2799210.png)

![4-[(N-Cyano-4-fluoroanilino)methyl]benzamide](/img/structure/B2799213.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2799217.png)

![N-(2-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2799219.png)

![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate](/img/structure/B2799223.png)

![2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid](/img/structure/B2799224.png)

![2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2799227.png)